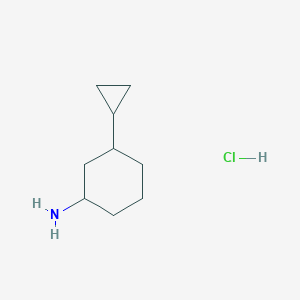

3-Cyclopropylcyclohexan-1-amine hydrochloride

CAS No.: 1354952-79-6

Cat. No.: VC3392213

Molecular Formula: C9H18ClN

Molecular Weight: 175.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354952-79-6 |

|---|---|

| Molecular Formula | C9H18ClN |

| Molecular Weight | 175.7 g/mol |

| IUPAC Name | 3-cyclopropylcyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H17N.ClH/c10-9-3-1-2-8(6-9)7-4-5-7;/h7-9H,1-6,10H2;1H |

| Standard InChI Key | BWKSMEMRIWRULY-UHFFFAOYSA-N |

| SMILES | C1CC(CC(C1)N)C2CC2.Cl |

| Canonical SMILES | C1CC(CC(C1)N)C2CC2.Cl |

Introduction

3-Cyclopropylcyclohexan-1-amine hydrochloride is an organic compound classified as an amine, featuring a cyclohexane ring with a cyclopropyl group and an amine functional group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in chemical research and development. This compound is synthesized through organic chemistry methods involving cyclization and amination reactions, often derived from cyclohexane derivatives.

Synthesis Methods

The synthesis of 3-Cyclopropylcyclohexan-1-amine hydrochloride involves several organic chemistry techniques:

-

Cyclization Reactions: These are used to form the cyclohexane ring.

-

Amination Reactions: These introduce the amine functional group.

-

Hydrochloride Formation: The amine is converted into its hydrochloride salt to enhance solubility and stability.

Potential Applications

This compound has potential applications in various fields due to its chemical properties:

-

Pharmaceutical Research: Compounds similar to this one may interact with neurotransmitter systems, affecting mood and cognition.

-

Chemical Synthesis: It serves as a building block for synthesizing more complex molecules.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (Category 2).

-

Eye Irritation: Causes serious eye irritation (Category 2A).

Precautions:

-

Handle with gloves and protective eyewear.

-

Use in well-ventilated areas to avoid inhalation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume